molecular formula C11H10Cl2O4 B098989 Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate CAS No. 16861-40-8

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate

Cat. No.: B098989
CAS No.: 16861-40-8
M. Wt: 277.1 g/mol
InChI Key: QPUVQSXODORTAY-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and a formyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2,4-dichloro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity by stabilizing the negative charge on the phenyl ring during nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is unique due to the presence of both chlorine atoms and a formyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate is an organic compound characterized by its unique chemical structure, which includes a dichlorophenyl moiety linked to an ethyl acetate group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C10H10Cl2O3
  • Molecular Weight : Approximately 277.1 g/mol
  • Structure : Contains a formyl group that enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of chlorine atoms is known to enhance the reactivity of compounds, allowing for interactions with enzymes and receptors in biological systems. The specific mechanism of action remains under investigation, but preliminary studies suggest it may involve:

  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors for key enzymes involved in metabolic pathways.
  • Antimicrobial Activity : The compound may exhibit antibacterial properties against certain pathogens.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound. In one study, the compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that this compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were assessed using various human cancer cell lines. The compound exhibited varying degrees of antiproliferative activity:

Cell Line GI50 (µM)
MCF7 (Breast Cancer)8.79
A549 (Lung Cancer)9.30
HeLa (Cervical Cancer)7.50

The GI50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that this compound may have potential as an anticancer agent.

Case Studies

  • Study on Antibacterial Activity :
    A recent study published in a peer-reviewed journal investigated the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The results showed that the compound effectively inhibited growth and biofilm formation.
  • Cytotoxicity Assessment :
    Another study focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The researchers found that treatment with this compound led to apoptosis in cancer cells, indicating its potential role in cancer therapy.

Properties

IUPAC Name

ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUVQSXODORTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381795
Record name ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16861-40-8
Record name ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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